Rec 15/2615 dihydrochloride

Descripción general

Descripción

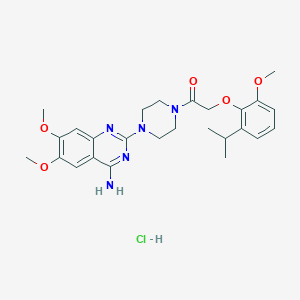

Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor. This compound is known for its high affinity and selectivity towards the α1B subtype of adrenergic receptors, making it a valuable tool in pharmacological research. The chemical name of this compound is 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride .

Métodos De Preparación

The synthesis of Rec 15/2615 dihydrochloride involves several steps, starting with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the phenoxyacetyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the final product .

Análisis De Reacciones Químicas

Rec 15/2615 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinazoline core.

Reduction: This reaction can reduce the nitro groups to amines.

Substitution: This reaction can introduce different substituents on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

Pharmacological Research

Rec 15/2615 dihydrochloride is primarily used as a reference compound in studies involving adrenergic receptors. Its high selectivity for the α1B subtype allows researchers to investigate the specific roles of this receptor in various biological processes.

Understanding Physiological Processes

This compound aids in elucidating the functions of α1B-adrenergic receptors in conditions such as cardiovascular diseases, where adrenergic signaling plays a significant role. Studies have shown that the blockade of these receptors can influence vascular tone and blood pressure regulation .

Therapeutic Investigations

Research is ongoing to explore the potential therapeutic applications of this compound in treating conditions linked to adrenergic dysregulation, such as hypertension and heart failure. The selective antagonism allows for targeted therapies with potentially fewer side effects compared to non-selective antagonists .

Drug Development

The compound is utilized in drug discovery processes aimed at developing new medications targeting adrenergic receptors. Its specificity provides valuable insights into designing drugs that can modulate α1B receptor activity without affecting other receptor subtypes .

Case Study 1: Role in Cholangiocyte Proliferation

A study demonstrated that this compound effectively reduced phenylephrine-induced proliferation of cholangiocytes in vitro. This indicates its potential use in studying liver diseases and cholangiocyte biology .

Case Study 2: Effects on Uterine Contractility

In another investigation, the compound was shown to influence contractile responses in inflamed uterine tissues by blocking α1B-adrenoceptors. This suggests its relevance in reproductive health research and potential implications for managing uterine disorders .

Mecanismo De Acción

Rec 15/2615 dihydrochloride exerts its effects by selectively binding to and blocking the α1B-adrenergic receptor. This prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways. The molecular targets include the α1B-adrenergic receptor, and the pathways involved are those related to adrenergic signaling .

Comparación Con Compuestos Similares

Rec 15/2615 dihydrochloride is unique due to its high selectivity for the α1B-adrenergic receptor. Similar compounds include:

Prazosin: A non-selective α1-adrenergic receptor antagonist.

Tamsulosin: Selective for α1A-adrenergic receptors.

Actividad Biológica

Rec 15/2615 dihydrochloride is a potent pharmacological compound primarily recognized for its selective antagonistic activity against the α1B-adrenergic receptor (α1B-AR). This article delves into its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Rec 15/2615 exhibits high affinity for α1B-ARs, with a dissociation constant (Ki) of approximately 0.45 nM for the recombinant human receptor. It preferentially inhibits α1B-ARs over other adrenergic receptor subtypes, including α1A (Ki = 7.59 nM), α1D (Ki = 10.23 nM), and α1L (Ki = 49 nM) . This selective binding profile suggests its potential utility in therapeutic applications where modulation of α1B-AR activity is beneficial.

Biological Effects

The biological effects of Rec 15/2615 are significant in various experimental models:

- Inhibition of Norepinephrine-Induced Contractions : Rec 15/2615 effectively inhibits norepinephrine-induced contractions in isolated rabbit prostate and urethral strips, with Ki values of 100 nM and 316.2 nM, respectively. Additionally, it reduces norepinephrine-induced contractions in chloroethylclonidine-precontracted isolated rabbit aortic rings (Ki = 50 nM) .

- Impact on Blood Pressure : In vivo studies demonstrate that Rec 15/2615 decreases diastolic blood pressure with an effective dose (ED25) of 183 µg/kg when administered intravenously .

- Intracavernous Pressure Increase : The compound has been shown to enhance intracavernous pressure in anesthetized canine models at doses ranging from 30 to 1,000 µg/kg when administered intracavernously .

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| Ki for α1B-AR (human) | 0.45 nM |

| Ki for α1A-AR | 7.59 nM |

| Ki for α1D-AR | 10.23 nM |

| Ki for α1L-AR | 49 nM |

| Inhibition of norepinephrine contraction (rabbit prostate) | 100 nM |

| Inhibition of norepinephrine contraction (rabbit aorta) | 50 nM |

| ED25 for blood pressure reduction | 183 µg/kg (i.v.) |

| Dosage range for intracavernous pressure increase | 30 - 1000 µg/kg |

Case Studies and Research Findings

Research indicates that the selective inhibition of α1B-ARs by Rec 15/2615 can modulate cellular responses in cholangiocytes. A study demonstrated that phenylephrine, an α1-adrenergic agonist, stimulated proliferation in small cholangiocytes through Ca²⁺ signaling pathways. The presence of Rec 15/2615 significantly reduced this proliferation, indicating its role in regulating cholangiocyte function .

Additionally, investigations into the effects of Rec 15/2615 on intracellular signaling pathways revealed that antagonism at the α1B-AR can influence transcription factor activation related to cell proliferation and survival, particularly in pathological conditions affecting bile duct function .

Propiedades

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSTPYGKYGQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.